2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile
Description
2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile is a nitrile-functionalized pyrazole derivative characterized by an ethyl substituent at the 1-position of the pyrazole ring and an acetonitrile group at the 4-position. This compound is structurally analogous to other pyrazole-acetonitrile derivatives, which are widely utilized as intermediates in pharmaceutical and agrochemical synthesis due to the reactivity of the nitrile group and the aromatic stability of the pyrazole core.
Properties
IUPAC Name |
2-(1-ethylpyrazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-10-6-7(3-4-8)5-9-10/h5-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLILOGEFQBDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazine with acetonitrile derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole compounds.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole amines .
Scientific Research Applications
2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The primary structural distinction among these compounds lies in the substituent at the pyrazole ring’s 1-position. This modification influences molecular weight, electronic properties, and steric effects.
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituent (1-position) | CAS Number |
|---|---|---|---|---|
| 2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile* | C₇H₉N₃ | 135.17 | Ethyl (-CH₂CH₃) | Not Available |
| 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile | C₆H₇N₃ | 121.14 | Methyl (-CH₃) | 754159-15-4 |
| 2-(1H-Pyrazol-4-yl)acetonitrile | C₅H₅N₃ | 107.11 | Hydrogen (-H) | 1195672-98-0 |
*Hypothetical data inferred from structural analogs .
Key Observations :
- Molecular Weight : Increasing alkyl chain length (H → Me → Et) correlates with higher molar mass.
Physicochemical Properties
- Lipophilicity : The ethyl substituent enhances lipophilicity relative to methyl or hydrogen, which may improve membrane permeability in biological applications.
- Solubility : Longer alkyl chains reduce aqueous solubility but increase compatibility with organic solvents.
Biological Activity
2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole ring substituted with an ethyl group and an acetonitrile moiety, which may influence its reactivity and biological interactions.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazole compounds, including derivatives similar to this compound, which were evaluated for their ability to inhibit cancer cell proliferation. Notably, compounds with similar structural motifs demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), essential for cell cycle regulation.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | CDK inhibition, apoptosis induction |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | 0.005 | Selective CDK2 inhibition |
| 1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido)phenyl)-4,5-dihydropyrazole | TBD | Antiproliferative activity |
Anti-inflammatory Effects
Pyrazole derivatives have also been reported to possess anti-inflammatory properties. A study demonstrated that certain pyrazoles significantly inhibited pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The structural characteristics of this compound could potentially enhance its anti-inflammatory profile.
Case Study: Anti-inflammatory Activity
In a comparative study, several pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α production. Results indicated that compounds with similar functional groups to this compound exhibited up to 85% inhibition at specific concentrations.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively documented. Research shows that compounds featuring the pyrazole ring can effectively combat various bacterial strains.
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | TBD |
| 1-Acetyl-3,5-diphenylpyrazole | S. aureus | TBD |
| Pyrazole-containing oxazolones | Pseudomonas aeruginosa | TBD |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The compound may form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect various biochemical pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
